BenchChemオンラインストアへようこそ!

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cross-coupling Suzuki-Miyaura Sonogashira

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-57-5) is a privileged heterobicyclic building block for kinase inhibitor discovery. The 6-iodo handle enables efficient Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage diversification. The 2-methyl group modulates kinase selectivity and lipophilicity for CNS drug design. Available in ≥98% purity, this scaffold supports direct library synthesis without protecting groups.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
Cat. No. B8053092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=CC2=N1)I
InChIInChI=1S/C7H6IN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
InChIKeyXSDGXYHMBARMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Core Scaffold and Functional Handle for Heterocyclic Synthesis


6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-57-5) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core with an iodine atom at the 6-position and a methyl group at the 2-position. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery [1], and the iodine substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. The compound is commercially available at purities ranging from 95% to 98% from multiple suppliers .

Why 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Simply Replaced by Other 6-Halo or 2-Des-methyl Analogs


The specific combination of the iodine atom at the 6-position and the methyl group at the 2-position imparts a unique profile of steric, electronic, and reactivity properties that cannot be replicated by simply interchanging halogen substituents (F, Cl, Br) or removing the methyl group. Class-level evidence indicates that the C–I bond undergoes oxidative addition to Pd(0) catalysts significantly faster than C–Br or C–Cl bonds, enabling milder and higher-yielding cross-coupling reactions critical for constructing complex compound libraries [1]. Meanwhile, the 2-methyl group has been shown in structurally related VEGFR2 inhibitor series to modulate both physicochemical properties and kinase selectivity profiles compared to unsubstituted or alternatively substituted analogs [2].

Quantitative Differentiation Evidence for 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Against Its Closest Analogs


Superior Cross-Coupling Reactivity of the C–I Bond vs. C–Cl in Structurally Analogous Heterocyclic Systems

In a study on 6-substituted purine nucleosides—a heterocyclic system electronically comparable to triazolopyridines—6-iodo derivatives were demonstrated to be efficient substrates for SNAr, Sonogashira, and Suzuki–Miyaura reactions, yielding good to high amounts of C–N and C–C coupled products. In direct contrast, the corresponding 6-chloro analogues failed to react under identical conditions [1]. While a direct head-to-head comparison for the triazolopyridine scaffold is not publicly available, this class-level inference strongly supports that the 6-iodo substituent on 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine confers substantially higher reactivity in Pd-catalyzed transformations compared to its 6-chloro counterpart (CAS 1821248-28-5).

Cross-coupling Suzuki-Miyaura Sonogashira Reactivity

Demonstrated Synthetic Utility of Iodo-Triazolopyridine Intermediates in High-Yield Transformations

In the synthesis of 3-(6-iodo-2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridine, a closely related iodo-triazolopyridine intermediate was isolated in 73% yield after quenching with iodine [1]. This demonstrates that iodo-functionalized triazolopyridines can be prepared and handled with synthetically useful efficiency. In contrast, attempts to achieve cross-coupling using the corresponding 2-bromopyridine electrophile under palladium catalysis failed due to low intermediate stability [1]. Although this example uses the [1,2,3]triazolo[1,5-a]pyridine isomer, the electronic similarity supports the expectation that the 6-iodo substituent on the [1,2,4]triazolo[1,5-a]pyridine scaffold will exhibit analogous advantageous reactivity.

Synthetic yield Iodo intermediates Triazolopyridine

Physicochemical Differentiation: Melting Point Elevation vs. 6-Bromo Des-methyl Analog

Although a directly measured melting point for 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is not publicly reported, comparative data for the des-methyl analogs reveal a substantial melting point difference: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine melts at 196–198 °C , whereas 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine melts at 100–102 °C [1]. The significantly higher melting point of the iodo analog reflects stronger intermolecular interactions (likely halogen bonding and increased polarizability), which can translate into advantageous crystallinity and ease of purification by recrystallization. The presence of the 2-methyl group on the target compound is expected to moderately lower the melting point relative to the des-methyl iodo analog, but the differential relative to the bromo congener is anticipated to persist.

Melting point Crystallinity Physicochemical properties Purification

2-Methyl Substitution: Proven Driver of Kinase Inhibitor Potency in the Triazolopyridine Series

In a comprehensive VEGFR2 kinase inhibitor program, [1,2,4]triazolo[1,5-a]pyridine derivatives bearing a 2-methyl substituent (e.g., compound 13d) displayed strong inhibitory activity against VEGFR2 kinase and favorable physicochemical properties, leading to potent oral anti-tumor efficacy in DU145 and A549 xenograft models [1]. The methyl group at the 2-position was a critical structural feature for achieving slow dissociation kinetics and balanced kinase selectivity within the series. While this evidence does not directly quantify the contribution of the 2-methyl group in the 6-iodo target compound, it establishes the 2-methyl-[1,2,4]triazolo[1,5-a]pyridine substructure as a validated pharmacophoric element that a des-methyl analog would lack.

Kinase inhibition VEGFR2 SAR Methyl effect

Computed Lipophilicity Advantage of the 6-Iodo-2-methyl Combination Over 6-Fluoro and 6-Chloro Analogs

The 6-iodo substituent substantially increases molecular weight and computed lipophilicity compared to lighter halogens. 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (MW 259.05) is significantly heavier and more lipophilic than its 6-fluoro (MW 151.14) , 6-chloro (MW 167.60) , and 6-bromo (MW 212.05) counterparts. While computed logP values are not publicly validated for this specific series, the trend of increasing halogen size and polarizability corresponds to higher predicted logP and membrane permeability—a property that can be strategically exploited in medicinal chemistry to modulate ADME profiles. The iodo compound thus occupies a distinct region of physicochemical space not accessible with lighter halogen analogs.

Lipophilicity logP Drug-likeness Permeability

Commercial Availability Profile: Multi-Supplier Sourcing with Defined Purity Tiers

6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is available from multiple established suppliers with defined purity specifications: ≥95% (AKSci) and ≥98% (MolCore, Leyan) . This multi-supplier landscape with differentiated purity grades provides procurement flexibility that may not exist for less common analogs. Notably, the 6-fluoro analog (CAS 1780892-11-6) is listed at 98% purity by AKSi , while the 6-bromo analog (CAS 7169-95-1) is available at 95% and the 6-chloro analog (CAS 1821248-28-5) at 97% . The availability of the iodo compound at the higher 98% purity tier makes it suitable for applications requiring stringent quality control, such as fragment-based screening or late-stage functionalization in medicinal chemistry.

Commercial availability Purity Supply chain Procurement

Optimal Application Scenarios for 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Based on Differentiation Evidence


Diversified Kinase Inhibitor Library Synthesis via Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the C–I bond in oxidative addition (supported by class-level evidence from analogous purine systems [1]) makes this compound the preferred substrate for constructing diversified libraries of 6-aryl-, 6-alkynyl-, and 6-amino-substituted 2-methyl-triazolopyridines via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The 2-methyl group retains the pharmacophoric element validated in potent VEGFR2 inhibitors [2], enabling direct access to biologically relevant chemical space.

Late-Stage Functionalization in Medicinal Chemistry Optimization

For medicinal chemistry programs that have identified the 2-methyl-[1,2,4]triazolo[1,5-a]pyridine core as a key pharmacophore, this 6-iodo building block enables late-stage diversification at the 6-position without the need for protecting group manipulations. The high purity grades (up to 98%) available from multiple suppliers ensure that final compounds meet the stringent purity requirements for in vivo efficacy and toxicity studies.

Physicochemical Property Modulation via Heavy Halogen Incorporation

The significantly higher molecular weight and polarizability of the iodo substituent compared to fluoro, chloro, and bromo analogs allows exploration of halogen bonding interactions with protein targets and modulation of lipophilicity-driven ADME properties. This is particularly relevant for CNS drug discovery programs where fine-tuning of logP and polar surface area is critical for blood-brain barrier penetration.

Synthetic Methodology Development and Reaction Optimization

The demonstrated synthetic accessibility of iodo-triazolopyridine intermediates in high yields (73% for a structurally related scaffold [3]) makes this compound a suitable substrate for developing and benchmarking new cross-coupling methodologies on the [1,2,4]triazolo[1,5-a]pyridine scaffold. Its commercial availability at defined purity grades facilitates reproducible methodology studies.

Quote Request

Request a Quote for 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.